molecular formula C12H18BrNOS B7893865 [(4-Bromothiophen-2-yl)methyl](methyl)[(oxan-4-yl)methyl]amine

[(4-Bromothiophen-2-yl)methyl](methyl)[(oxan-4-yl)methyl]amine

Cat. No.: B7893865
M. Wt: 304.25 g/mol
InChI Key: UMOYQAGNDRQCOQ-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is an organic compound with the molecular formula C12H16BrNOS This compound features a bromothiophene moiety, a methyl group, and an oxan-4-ylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding methylated product. The final step involves the reaction of this intermediate with oxan-4-ylmethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a sulfoxide or sulfone derivative.

    Reduction: The major product is the corresponding thiol or amine.

    Substitution: The major product is a substituted thiophene derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of brominated thiophenes with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine can be used in the production of advanced materials, such as conductive polymers or organic semiconductors. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine

Uniqueness

(4-Bromothiophen-2-yl)methyl[(oxan-4-yl)methyl]amine is unique due to the presence of the oxan-4-ylmethyl group, which imparts additional steric and electronic properties. This makes it distinct from other bromothiophene derivatives and allows for unique interactions in chemical and biological systems.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNOS/c1-14(7-10-2-4-15-5-3-10)8-12-6-11(13)9-16-12/h6,9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOYQAGNDRQCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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